molecular formula C10H9NO4 B13976527 2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene CAS No. 63147-90-0

2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene

Cat. No.: B13976527
CAS No.: 63147-90-0
M. Wt: 207.18 g/mol
InChI Key: DFCAXQQRGMZILL-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C10H9NO4 It is a derivative of benzene, featuring a methoxy group, a nitro group, and a prop-2-yn-1-yloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene typically involves the following steps:

    Alkylation: The prop-2-yn-1-yloxy group can be introduced via an alkylation reaction. This involves reacting the nitro compound with propargyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4-nitrobenzaldehyde.

    Reduction: Formation of 2-methoxy-4-amino-1-[(prop-2-yn-1-yl)oxy]benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may have potential as bioactive compounds with antimicrobial or anticancer properties.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2,4-Dichloro-1-(2-propynyloxy)benzene: Contains chlorine atoms instead of a nitro group, leading to different chemical properties.

    1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene: Has a different substitution pattern on the benzene ring.

Uniqueness

2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene is unique due to the presence of both a nitro group and a prop-2-yn-1-yloxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63147-90-0

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-methoxy-4-nitro-1-prop-2-ynoxybenzene

InChI

InChI=1S/C10H9NO4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h1,4-5,7H,6H2,2H3

InChI Key

DFCAXQQRGMZILL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCC#C

Origin of Product

United States

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